![molecular formula C19H16Cl2N2OS B2901863 6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one CAS No. 897619-75-9](/img/structure/B2901863.png)
6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one
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Overview
Description
“6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one” is a compound that belongs to a class of organic compounds known as 2-naphthalene sulfonic acids and derivatives . It is structurally similar to 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, which have been synthesized and evaluated for their antibacterial activity .
Scientific Research Applications
Pharmaceutical Research: Antidepressant Development
This compound is structurally related to Trazodone , a well-known antidepressant . Its piperazine moiety is a common feature in many drugs with central nervous system activity. Research into analogs of this compound could lead to the development of new antidepressants with potentially fewer side effects or improved efficacy.
Antibacterial Agents
Derivatives of the compound have shown promise in antibacterial activity. A study reported the synthesis of novel benzothiazole derivatives with piperazine structures, demonstrating good activity against Bacillus subtilis and Staphylococcus aureus . This suggests that 6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one could serve as a lead compound for developing new antibacterial drugs.
Chemical Synthesis: Intermediate for Complex Molecules
The compound can act as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further chemical modifications, which can be utilized in the synthesis of biologically and pharmacologically active molecules .
Anti-Tubercular Agents
In the search for potent anti-tubercular agents, compounds with similar structures have been evaluated for their efficacy against tuberculosis. The compound’s potential activity in this area could be explored through in vitro assays to determine its effectiveness against mycobacterial strains .
Drug Likeness Evaluation
The compound and its derivatives can be evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). This helps in assessing the potential of the compound to be developed into a viable drug candidate .
Neurological Disorders: Dopamine and Serotonin Antagonists
Compounds with piperazine and thiochromen-4-one moieties have been used as dopamine and serotonin antagonists. They are of interest in the treatment of neurological disorders such as schizophrenia and Parkinson’s disease. Research into this compound could contribute to the development of new treatments for these conditions .
Cancer Research: Apoptosis Induction
Thiochromen-4-one derivatives have been studied for their ability to induce apoptosis in cancer cells. The compound’s potential to act as a pro-apoptotic agent in cancer therapy could be a significant area of research, leading to novel anticancer drugs .
Material Science: Organic Electronic Components
The electronic properties of thiochromen-4-one derivatives make them candidates for use in organic electronic components. Their potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) could be explored, contributing to advancements in material science.
Mechanism of Action
Target of Action
Related compounds such as trazodone and its derivatives have been found to exhibit high specific affinity for histamine h1 receptors . These receptors play a crucial role in mediating allergic reactions and regulating sleep-wake cycles.
Mode of Action
Based on its structural similarity to trazodone and other piperazine derivatives, it can be hypothesized that it may interact with its target receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
Piperazine, a structural component of this compound, is known to positively modulate the pharmacokinetic properties of drug substances . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on the biological activities of related compounds, it can be hypothesized that the compound may exert a variety of effects at the molecular and cellular levels, potentially influencing processes such as cell signaling, gene expression, and protein function .
properties
IUPAC Name |
6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-13-5-6-18-14(11-13)19(24)17(12-25-18)23-9-7-22(8-10-23)16-4-2-1-3-15(16)21/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPDJTFUEXWXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=CSC4=C(C3=O)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one |
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